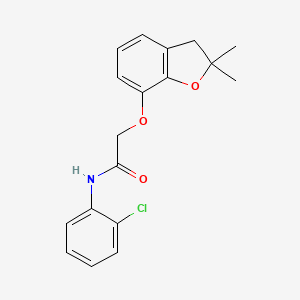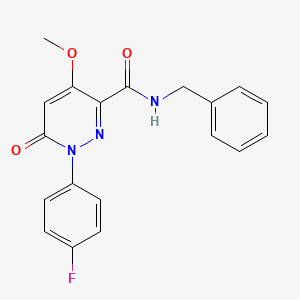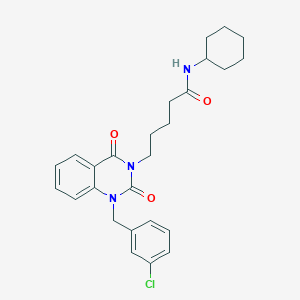
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of oxadiazole, indole, and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling reactions: The oxadiazole and indole units are then coupled using suitable linkers and catalysts, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the pyrrolidine group: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under conditions such as reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted indoles, reduced oxadiazole derivatives, and functionalized pyrrolidine compounds.
Applications De Recherche Scientifique
2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, while the oxadiazole ring can interact with nucleic acids and proteins. The pyrrolidine group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[5-(METHYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
- 2-{2-[5-(ETHYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Uniqueness
The presence of the propan-2-yl group in 2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE imparts unique steric and electronic properties, enhancing its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for developing targeted therapies and advanced materials.
Propriétés
Formule moléculaire |
C19H22N4O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)18-20-21-19(25-18)16-11-14-7-3-4-8-15(14)23(16)12-17(24)22-9-5-6-10-22/h3-4,7-8,11,13H,5-6,9-10,12H2,1-2H3 |
Clé InChI |
PNBRCVFIVGFMLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14974534.png)
![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14974540.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)butanamide](/img/structure/B14974554.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B14974565.png)
![Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B14974577.png)
![3-benzyl-5-methyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974591.png)
![methyl [4-({1-[(2,5-difluorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B14974592.png)
![6,6-dimethyl-N-(2-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974598.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14974605.png)
![6-{4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B14974608.png)

